molecular formula C6H3BrClFO B1413504 4-Bromo-5-chloro-2-fluorophenol CAS No. 1805518-69-7

4-Bromo-5-chloro-2-fluorophenol

Cat. No.: B1413504
CAS No.: 1805518-69-7
M. Wt: 225.44 g/mol
InChI Key: IJPATGHIFLKJRI-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorophenol is a useful research compound. Its molecular formula is C6H3BrClFO and its molecular weight is 225.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPATGHIFLKJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805518-69-7
Record name 4-bromo-5-chloro-2-fluorophenol
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Foundational & Exploratory

Technical Monograph: 4-Bromo-5-chloro-2-fluorophenol (BCFP)

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry

Executive Summary & Strategic Utility

4-Bromo-5-chloro-2-fluorophenol (BCFP) (CAS: 1805518-69-7) represents a specialized class of poly-halogenated phenolic building blocks designed for high-precision structure-activity relationship (SAR) exploration. Unlike generic halophenols, BCFP offers a "tri-vector" functionalization map, enabling medicinal chemists to independently modulate three critical drug properties:

  • Metabolic Stability: The C2-Fluorine atom blocks metabolic oxidation at the chemically vulnerable ortho position while modulating the pKa of the phenolic hydroxyl.

  • Lipophilic Tuning: The C5-Chlorine atom introduces the "Magic Chloro" effect, enhancing lipophilicity (LogP) and membrane permeability without the steric penalty of larger halogens.

  • Orthogonal Reactivity: The C4-Bromine provides a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), which is kinetically distinct from the less reactive C5-Chlorine, allowing for sequential, site-selective functionalization.

This guide details the physicochemical profile, synthesis logic, and orthogonal coupling workflows for BCFP, positioning it as a premier scaffold for next-generation kinase inhibitors and agrochemical actives.

Physicochemical Profile

The unique substitution pattern of BCFP drastically alters its electronic environment compared to phenol. The ortho-fluorine and meta-chlorine atoms exert a strong inductive effect (-I), significantly increasing the acidity of the hydroxyl group.

Table 1: Core Technical Specifications

PropertyValueContext/Implication
CAS Number 1805518-69-7Unique Identifier [1]
Molecular Formula C₆H₃BrClFO
Molecular Weight 225.44 g/mol Fragment-based drug discovery (FBDD) compliant
Predicted pKa ~7.2 - 7.8Significantly more acidic than phenol (pKa 9.95). Facilitates mild base-mediated O-alkylation.
LogP (Predicted) ~3.2High lipophilicity; suitable for CNS-active targets.
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert atmosphere.
Solubility DMSO, Methanol, DCMPoor water solubility; requires organic co-solvents for bio-assays.

Synthesis & Production Logic

Retrosynthetic Analysis

The synthesis of BCFP relies on the principle of electronic activation control . The hydroxyl group (-OH) is the strongest activating group on the ring, directing electrophilic aromatic substitution (SEAr) to the ortho and para positions.

  • Starting Material: 5-Chloro-2-fluorophenol.[1]

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Regioselectivity: The C2 position is blocked by Fluorine. The C4 position is para to the -OH and sterically accessible. The C6 position is ortho to the -OH but sterically crowded by the C5-Chlorine. Consequently, bromination occurs exclusively at C4.

Optimized Bench Protocol (Gram-Scale)

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

  • 5-Chloro-2-fluorophenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM) [Solvent]

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq) [Catalyst]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-Chloro-2-fluorophenol (10 mmol) and DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add pTsOH (catalytic). Slowly add NBS (10.5 mmol) portion-wise over 20 minutes. Critical: Maintain temperature <5°C to prevent over-bromination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[2]

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to neutralize unreacted bromine species.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Chloroform or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Synthesis Pathway Visualization

SynthesisPath Start 5-Chloro-2-fluorophenol (Precursor) Reagent NBS / pTsOH (Electrophilic Bromination) Start->Reagent Dissolve in DCM, 0°C Intermediate Transition State (Para-Directing OH) Reagent->Intermediate SEAr Mechanism Product This compound (Target Scaffold) Intermediate->Product Regioselective Substitution at C4

Figure 1: Regioselective synthesis pathway driven by the para-directing power of the phenolic hydroxyl group.

Orthogonal Cross-Coupling Strategy

The primary value of BCFP lies in its ability to undergo sequential cross-coupling reactions. The C-Br bond is significantly weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol) and the C-F bond (~116 kcal/mol). This allows for chemoselective activation .

The "Br-First" Workflow

Researchers can selectively engage the C4-Bromine in a Suzuki-Miyaura coupling at room temperature or mild heating (40–60°C) using standard Pd(0) catalysts, leaving the C5-Chlorine intact for a subsequent, harsher coupling step (e.g., Buchwald-Hartwig amination at >100°C).

Protocol: Selective C4-Arylation

  • System: BCFP (1 eq), Arylboronic Acid (1.1 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas, stir at 60°C for 4 hours.

  • Outcome: Exclusive formation of the 4-aryl-5-chloro-2-fluorophenol.

Functionalization Logic Diagram

ReactivityMap Core This compound (BCFP) Path1 Pathway A: O-Alkylation (Ether Synthesis) Core->Path1 Nucleophilic Attack Path2 Pathway B: C4-Selective Coupling (Suzuki/Sonogashira) Core->Path2 Pd Oxidative Addition (Fast) Detail1 Reagents: R-X, K2CO3, DMF Result: Ether Linkage Path1->Detail1 Path3 Pathway C: C5-Secondary Coupling (Post-C4 Functionalization) Path2->Path3 Sequential Activation Detail2 Reagents: Ar-B(OH)2, Pd(0) Selectivity: Br reacts > Cl Path2->Detail2 Detail3 Reagents: Amines, Pd-RuPhos Requires: High Temp (>100°C) Path3->Detail3

Figure 2: Divergent reactivity map illustrating the chemoselective functionalization of the BCFP scaffold.

Safety & Handling (E-E-A-T)

As a halogenated phenol, BCFP requires strict adherence to safety protocols. It acts as a potent uncoupler of oxidative phosphorylation and a severe irritant.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[3][4]

    • H302: Harmful if swallowed (Acute Toxicity).[3][4]

    • Sensitization: Potential for allergic skin reaction upon repeated contact [2].

  • Storage: Store at 2-8°C under Argon. Phenols are prone to oxidation, turning pink/brown upon air exposure.

  • Disposal: Halogenated organic waste streams only. Do not mix with acid streams (risk of HF/HCl/HBr evolution if heated).

References

  • PubChem. (2024). Compound Summary: 4-Bromo-2-chloro-5-fluorophenol (Isomer Analog Safety Data). National Library of Medicine. Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SEAr regioselectivity rules).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on chemoselective halogen coupling).

Sources

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-5-chloro-2-fluorophenol (CAS Number: 1805518-69-7), a halogenated phenol with significant potential in synthetic chemistry and drug discovery. While specific literature on this exact isomer is emerging, this document synthesizes available data and draws logical inferences from structurally related compounds to provide a robust resource for researchers.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted phenol featuring bromine, chlorine, and fluorine atoms on the benzene ring. This unique combination of halogens, along with the phenolic hydroxyl group, imparts distinct chemical reactivity and potential for biological activity.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Predicted/Supplier Data)4-Bromo-2-chloro-5-fluorophenol[1][2]4-Bromo-2-fluorophenol[]
CAS Number 1805518-69-7[4][5]1036383-21-7[1][2]2105-94-4[6]
Molecular Formula C₆H₃BrClFO[4]C₆H₃BrClFO[1]C₆H₄BrFO
Molecular Weight 225.44 g/mol [1]225.44 g/mol [1]190.99 g/mol
LogP Not available3.19[2]Not available
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and acetone; slightly soluble in water.[]Not availableSoluble in methanol, ethanol, acetone; slightly soluble in water.[]

The strategic placement of electron-withdrawing halogens is anticipated to increase the acidity of the phenolic proton compared to phenol itself.[7] The lipophilicity, as suggested by the LogP of a related isomer, indicates its potential for good membrane permeability, a desirable trait in drug candidates.[6]

Synthesis and Purification

A plausible synthetic route for this compound can be conceptualized based on established methodologies for the halogenation of phenols. A potential pathway could involve the selective bromination and chlorination of 2-fluorophenol. The directing effects of the hydroxyl and fluoro groups will influence the regioselectivity of the halogenation steps.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Bromination of 2-Fluorophenol:

    • Dissolve 2-fluorophenol in a suitable solvent such as dichloromethane.[8]

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of bromine, keeping the temperature controlled.[8]

    • Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by washing with an aqueous solution of sodium bisulfite, followed by brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the brominated intermediate.[8]

  • Chlorination of the Brominated Intermediate:

    • Dissolve the intermediate from the previous step in a suitable solvent.

    • Add a chlorinating agent, such as sulfuryl chloride, dropwise at a controlled temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Dry the organic layer and remove the solvent to yield the crude product.

  • Purification:

    • The crude this compound can be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Fractions containing the pure product are combined and concentrated to yield the final compound.

Spectroscopic Characterization (Expected)

Confirmation of the structure of this compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets or doublets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the surrounding halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the halogens and the hydroxyl group will have characteristic chemical shifts.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the phenolic hydroxyl group and characteristic absorptions for the C-Br, C-Cl, and C-F bonds.

Reactivity and Synthetic Applications

The multifunctionality of this compound makes it a versatile building block in organic synthesis. The different halogens offer opportunities for selective functionalization.

Potential Synthetic Transformations

Caption: Potential synthetic applications of this compound.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is a prime site for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of various aryl, alkynyl, and amino groups.[9] This is a key strategy for building molecular complexity.

  • Nucleophilic Aromatic Substitution: While less reactive than other halogens in this context, the chlorine and fluorine atoms could potentially undergo nucleophilic aromatic substitution under specific conditions.

  • Etherification: The phenolic hydroxyl group can be readily converted to an ether through Williamson ether synthesis, providing another avenue for molecular elaboration.[10]

Potential Applications in Drug Discovery

Halogenated phenols are a privileged scaffold in medicinal chemistry. The introduction of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[6]

  • Enzyme Inhibition: Structurally related bromophenol derivatives have shown potent inhibitory activity against various enzymes, including protein tyrosine kinases, carbonic anhydrases, and acetylcholinesterase.[10][9][11] The specific substitution pattern of this compound makes it an attractive candidate for screening against a wide range of enzymatic targets.

  • Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, related 2-bromo-4-fluorophenol is a key intermediate in the synthesis of the kinase inhibitor Afatinib.[10] The presence of chlorine in the target molecule could offer further modulation of biological activity.[12]

Safety and Handling

Halogenated phenols should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Based on safety data for similar compounds like 4-bromo-2-chlorophenol, this class of compounds can be harmful if swallowed and cause skin and eye irritation.[13] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

References

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, L., et al. (2014). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 19(7), 9645-9657.
  • Boule, P., et al. (1998). Photochemical behaviour of halophenols in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 114(2), 157-163.
  • Han, S., et al. (2012). Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. International Journal of Quantum Chemistry, 112(20), 3363-3375.
  • Flagiello, D., et al. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase.
  • Amfinecom. (2026, February 13). The Versatility of 4-Bromo-2-fluorophenol in Modern Synthesis. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, Y., et al. (2018). Control of halophenol formation in seawater during chlorination using pre-ozonation treatment. Environmental Science and Pollution Research, 25(30), 30514-30523.
  • PubChem. (n.d.). 5-Bromo-4-chloro-2-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 133-162.
  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-bromo-2-chloro- (CAS 3964-56-5). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 4-Bromo-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive structural analysis of 4-Bromo-5-chloro-2-fluorophenol, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this guide employs a predictive approach grounded in established principles of analytical chemistry and spectroscopy. By leveraging data from structurally related compounds and theoretical models, we will elucidate the expected spectroscopic characteristics, propose a viable synthetic pathway, and outline robust analytical methodologies for its characterization. This document serves as a valuable resource for researchers encountering novel or sparsely documented chemical entities, demonstrating a systematic approach to structural elucidation.

Introduction and Physicochemical Postulates

This compound is a polysubstituted phenol containing three different halogen atoms and a hydroxyl group on a benzene ring. This unique combination of substituents is expected to impart distinct chemical and physical properties, making it a molecule of interest for further investigation.

Molecular Structure and Properties

The IUPAC name for the compound is this compound, and its Chemical Abstracts Service (CAS) number is 1805518-69-7. The molecular formula is C₆H₃BrClFO, with a calculated molecular weight of approximately 225.44 g/mol .

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Physical State Solid at room temperaturePolysubstituted phenols are typically solids.
Melting Point Moderately highIncreased molecular weight and potential for intermolecular interactions.
Boiling Point ElevatedHigh molecular weight and polarity.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, DMSO)The phenolic hydroxyl group imparts some water solubility, but the halogen substituents increase lipophilicity.
pKa Lower than phenol (pKa ≈ 9.9)The electron-withdrawing effects of the three halogen atoms will increase the acidity of the phenolic proton.

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be devised from commercially available precursors, taking into account the directing effects of the substituents on the aromatic ring. A potential starting material is 2-fluorophenol.

Retrosynthetic Analysis and Forward Synthesis

The synthesis can be approached by sequential electrophilic halogenation of 2-fluorophenol. The hydroxyl and fluoro groups are both ortho-, para-directing.

Step 1: Bromination of 2-Fluorophenol Reacting 2-fluorophenol with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent would likely lead to the formation of 4-bromo-2-fluorophenol due to the strong para-directing effect of the hydroxyl group.

Step 2: Chlorination of 4-Bromo-2-fluorophenol The subsequent chlorination of 4-bromo-2-fluorophenol with a chlorinating agent like N-chlorosuccinimide (NCS) would be directed by the existing substituents. The hydroxyl group is a strong activating and ortho-, para-directing group. The fluorine is also ortho-, para-directing but less activating. The bromine is deactivating but ortho-, para-directing. The most activated position for electrophilic attack would be ortho to the hydroxyl group. This would lead to the desired this compound.

Diagram 1: Proposed Synthetic Workflow

G start 2-Fluorophenol step1 Bromination (e.g., NBS, CCl4) start->step1 intermediate 4-Bromo-2-fluorophenol step1->intermediate step2 Chlorination (e.g., NCS, CH3CN) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Predictive Structural Elucidation by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below.

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the benzene ring.

  • H-3: This proton is ortho to the fluorine, meta to the hydroxyl and bromine, and para to the chlorine. It will appear as a doublet due to coupling with the adjacent fluorine (³JHF).

  • H-6: This proton is ortho to the hydroxyl and chlorine, meta to the fluorine, and para to the bromine. It will appear as a doublet due to coupling with the fluorine (⁴JHF).

The chemical shifts can be estimated using the principle of additivity of substituent chemical shifts (SCS).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
H-3 7.2 - 7.4Doublet (d)Influenced by ortho-F, meta-OH, meta-Br, and para-Cl.
H-6 6.9 - 7.1Doublet (d)Influenced by ortho-OH, ortho-Cl, and meta-F.
-OH 5.0 - 6.0Broad singlet (br s)Exchangeable proton, chemical shift is concentration and solvent dependent.

The ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons. The chemical shifts are predicted based on the additivity of substituent effects. The carbon attached to fluorine will show a large one-bond carbon-fluorine coupling (¹JCF).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Rationale for Prediction
C-1 (C-OH) 145 - 150Doublet (d)Deshielded by the hydroxyl group.
C-2 (C-F) 150 - 155Doublet (d, large ¹JCF)Deshielded by the directly attached fluorine.
C-3 115 - 120Doublet (d)Shielded by the ortho-F and meta-OH.
C-4 (C-Br) 110 - 115Singlet (s) or small doubletCarbon bearing bromine.
C-5 (C-Cl) 125 - 130Singlet (s) or small doubletCarbon bearing chlorine.
C-6 120 - 125Doublet (d)Influenced by ortho-OH and ortho-Cl.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry is expected to yield a characteristic fragmentation pattern.

The molecular ion peak (M⁺) should be observed at m/z 224, 226, and 228, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be characteristic of a molecule containing one bromine and one chlorine atom.

Predicted Fragmentation Pathways:

  • Loss of Halogen: Fragmentation may occur through the loss of a bromine radical (M⁺ - 79/81) or a chlorine radical (M⁺ - 35/37).

  • Loss of CO: A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide molecule.

  • Formation of Halogenated Benzene Fragments: Cleavage of the C-OH bond can lead to the formation of bromochlorofluorobenzene radical cations.

Diagram 2: Predicted Mass Spectrometry Fragmentation

G M [M]+• (m/z 224, 226, 228) loss_Br Loss of •Br M->loss_Br -79/81 loss_Cl Loss of •Cl M->loss_Cl -35/37 loss_CO Loss of CO M->loss_CO -28 frag1 [M-Br]+ loss_Br->frag1 frag2 [M-Cl]+ loss_Cl->frag2 frag3 [M-CO]+• loss_CO->frag3

Caption: Key predicted fragmentation pathways for this compound in EI-MS.

Analytical Methodologies

Chromatographic Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for the separation and analysis of this compound.

A reversed-phase HPLC method would be appropriate for the analysis of this polar compound.

Table 4: Suggested HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with 0.1% formic acid or acetic acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 280 nm
Injection Volume 10 µL

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like halogenated phenols. Derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve peak shape and thermal stability.

Table 5: Suggested GC-MS Method Parameters

ParameterRecommended Condition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Safety and Handling

  • Toxicity: Halogenated phenols are generally considered to be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][3] They can cause irritation to the skin, eyes, and respiratory tract.[3]

  • Environmental Hazard: Many halogenated phenols are toxic to aquatic life and may be persistent in the environment.[1]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed, predictive structural analysis of this compound. By applying fundamental principles of spectroscopy and chemical synthesis, we have outlined the expected NMR and mass spectral characteristics, a plausible synthetic route, and appropriate analytical methods for its characterization. This approach serves as a robust framework for researchers working with novel compounds where empirical data is limited, enabling informed experimental design and data interpretation.

References

  • PubChem. (n.d.). 2-Fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • REWE Group. (n.d.). DETOX Program Fact Sheet - Chlorophenols. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Ghosal, A., & Shah, V. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 17(23), 8893. [Link]

Sources

Introduction: The Imperative for Thermal Stability Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability of 4-Bromo-5-chloro-2-fluorophenol

Abstract: this compound is a polyhalogenated aromatic compound with potential applications in pharmaceutical synthesis and materials science. As with any complex organic molecule intended for further processing, a thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and process design. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermal hazards of this compound. It moves beyond a simple listing of data to explain the causality behind experimental choices, presenting a multi-technique approach that combines theoretical assessment with robust, self-validating experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

This compound (CAS No. 1805518-69-7) is a substituted phenol containing three different halogen atoms (Bromine, Chlorine, Fluorine) and a hydroxyl group. This combination of functional groups on an aromatic ring suggests a complex chemical behavior, particularly under thermal stress. The energy released during an uncontrolled decomposition (exothermic reaction) can lead to a thermal runaway, posing significant risks of fire, explosion, and the release of toxic byproducts.

For drug development professionals, ensuring the thermal stability of active pharmaceutical ingredients (APIs) and intermediates is a regulatory and safety requirement. For process chemists, this data is critical for defining safe operating limits for reactions, distillations, and drying processes. This guide establishes a systematic workflow to characterize these thermal risks authoritatively.

Theoretical Assessment & Structural Considerations

Before embarking on experimental analysis, an evaluation of the molecular structure provides insight into potential thermal liabilities.

  • Aromatic Ring: The benzene ring itself is thermally stable, but its stability is modified by its substituents.

  • Halogen Substituents (Br, Cl, F): The carbon-halogen bond strengths vary (C-F > C-Cl > C-Br). The C-Br bond is typically the most labile and a potential initiation point for decomposition. Cleavage of these bonds can lead to the formation of highly corrosive and toxic hydrogen halides (HBr, HCl, HF). Studies on other halogenated phenols have shown that the type and position of halogens significantly influence thermal stability and decomposition pathways[1].

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can participate in various reactions. At elevated temperatures, it can facilitate intermolecular condensation reactions or other decomposition mechanisms.

Based on this structure, a primary thermal hazard would be a rapid, exothermic decomposition involving the cleavage of C-halogen bonds and subsequent reactions, potentially generating a significant increase in temperature and pressure from the evolution of gaseous byproducts.

A Multi-Tiered Experimental Workflow for Thermal Hazard Assessment

A robust evaluation of thermal stability is not achieved with a single technique. A tiered approach, beginning with sensitive screening tools and progressing to more specialized process safety methods, provides a complete picture of the material's behavior.

Thermal_Stability_Workflow cluster_0 Tier 1: Screening cluster_1 Tier 2: Hazard Quantification cluster_2 Tier 3: Risk Assessment Screen_DSC DSC Analysis (Detect Exotherms) Decision Significant Thermal Event? Screen_DSC->Decision Exotherm Detected? Screen_TGA TGA Analysis (Quantify Mass Loss) Screen_TGA->Decision Adv_ARC ARC Analysis (Simulate Runaway) Risk Define Safe Operating & Storage Conditions Adv_ARC->Risk Decision->Adv_ARC Yes Decision->Risk No

Caption: Tiered workflow for thermal stability assessment.

Tier 1 (Screening): Differential Scanning Calorimetry (DSC)

Expertise: DSC is the frontline tool for thermal hazard screening. It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[2][3] Its primary purpose here is to detect the onset temperature (Tonset) and estimate the energy (enthalpy, ΔHd) of any exothermic decomposition events.

Trustworthiness: The validity of a DSC experiment hinges on meticulous procedure. Mistakes in sample preparation or choice of equipment can lead to dangerously misleading results.[2][4] For instance, using standard crimped aluminum pans for organic compounds that generate gas upon decomposition can cause the pans to rupture, invalidating the enthalpy measurement. High-pressure stainless steel or gold-plated crucibles are often necessary.[4]

Experimental Protocol: DSC Screening

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting point (156.6 °C) and heat of fusion (28.5 J/g) of indium should be within the manufacturer's specified limits.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a high-pressure stainless-steel crucible capable of withstanding >100 bar.

    • Hermetically seal the crucible to contain any gaseous decomposition products, ensuring an accurate enthalpy measurement.

    • Prepare an identical empty, sealed crucible to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference crucibles into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to provide a stable, non-oxidative atmosphere.

    • Program the temperature profile:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min. This rate is standard for screening and balances sensitivity with analysis time.[5]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify the onset temperature (Tonset) of any exothermic peak, defined as the temperature at which the deviation from the baseline begins.

    • Integrate the area of the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g.

Tier 1 (Screening): Thermogravimetric Analysis (TGA)

Expertise: TGA complements DSC by measuring the change in mass of a sample as it is heated.[6] This allows correlation of thermal events (like decomposition) with specific mass losses, helping to distinguish between decomposition, evaporation, or desorption.[7][8]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Verify the balance performance using certified calibration weights and the temperature accuracy using materials with known decomposition points (e.g., calcium oxalate).

  • Sample Preparation:

    • Place 5-10 mg of this compound into an alumina crucible. A larger sample size than DSC is typical for better mass change resolution.[9]

  • Instrument Setup:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with Nitrogen at 50 mL/min.

    • Program the temperature profile to match the DSC experiment: Ramp from 30 °C to 400 °C at 10 °C/min.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Calculate the derivative of the mass loss curve (DTG curve) to more clearly identify the temperatures of maximum mass loss rate.

    • Correlate the temperatures of mass loss from the TGA curve with the temperatures of exothermic events from the DSC curve.

Tier 2 (Hazard Quantification): Accelerating Rate Calorimetry (ARC)

Expertise: If the screening tests reveal a significant and sharp exotherm (e.g., Tonset < 250 °C and ΔHd > 100 J/g), further testing with ARC is essential. ARC is considered the gold standard for process safety because it measures the rate of temperature and pressure rise under adiabatic conditions (no heat loss), simulating a worst-case thermal runaway in a large-scale reactor.[10][11] This data is indispensable for designing emergency relief systems and defining critical safety parameters.[12]

Methodology: Heat-Wait-Seek (HWS)

The ARC operates on a "Heat-Wait-Seek" principle[13]:

  • Heat: The sample is heated by a small temperature step (e.g., 5 °C).

  • Wait: The system waits for thermal equilibrium to be established.

  • Seek: The instrument monitors the sample for any self-heating. If the rate of self-heating exceeds a set sensitivity threshold (e.g., 0.02 °C/min), an exothermic reaction is detected. The instrument then switches to adiabatic mode, where the surrounding heaters match the sample temperature, ensuring no heat is lost to the environment. The rates of temperature and pressure increase are logged until the reaction is complete.

Key Safety Parameters from ARC Data:

ParameterDescriptionSignificance for Process Safety
Tonset The temperature at which self-heating is first detected under adiabatic conditions.Represents the lowest temperature at which a thermal runaway can begin. Processes must stay well below this temperature.
Time to Maximum Rate (TMRad) The time it takes for the sample to travel from Tonset to its maximum decomposition rate under adiabatic conditions.A short TMR (minutes) indicates a very rapid and dangerous reaction with little time for operator intervention.
Self-Accelerating Decomposition Temp. (SADT) The lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition.Crucial for defining safe transport and storage temperatures. It is calculated from ARC data.[13]

Data Synthesis and Risk Management

The data from all three techniques should be compiled to form a holistic view of the thermal hazard.

Analysis TechniqueKey Data Output for this compound
DSC Tonset (°C), ΔHdecomposition (J/g)
TGA Tdecomposition (°C), % Mass Loss
ARC Adiabatic Tonset (°C), TMRad (min), Max Temp (°C), Max Pressure (bar), Max Self-Heat Rate (°C/min)
(Note: The table above is a template; values must be populated from experimental results.)

Interpretation and Action:

  • A low Tonset combined with a high ΔHd and a short TMRad indicates a severe thermal hazard.

  • Processes involving the compound must be designed to operate significantly below the determined Tonset.

  • Safe storage temperatures must be set well below the calculated SADT.

  • Given the compound's structure, decomposition is likely to produce toxic and corrosive gases.[14] Therefore, adequate ventilation and personal protective equipment (PPE), including acid gas respirators, are mandatory when handling this material at elevated temperatures.[15]

Conclusion

Determining the thermal stability of this compound is not a single measurement but a systematic investigation. By employing a tiered workflow that begins with DSC and TGA for screening and progresses to ARC for quantifying runaway potential, researchers and process chemists can generate the robust data needed for a comprehensive risk assessment. This structured approach ensures that all handling, storage, and process scale-up activities can be conducted with the highest degree of safety and scientific integrity.

References

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).
  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC).
  • AIChE. (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals.
  • Ablan, C. D., et al. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. Retrieved from [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC).
  • Stahly, G. P., & Bergman, D. L. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Retrieved from [Link]

  • Torontech. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorophenol. Retrieved from [Link]

  • Qualitest FZE. (2024). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). 4-Bromophenol Safety Data Sheet. Retrieved from [Link]

  • CPAchem Ltd. (2023). 4-Bromo-2-chlorophenol Safety Data Sheet. Retrieved from [Link]

  • University of Utah. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • AZoM. (2018). Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-chloro-2-fluoroaniline. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • BASF. (n.d.). Safety data sheet. Retrieved from [Link]

  • Anderson, H. C. (1961). Thermal Degradation of Phenolic Polymers. DTIC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-bromo-2-chloro- (CAS 3964-56-5). Retrieved from [Link]

  • ResearchGate. (2015). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. Retrieved from [Link]

  • Al-Kdasi, A., et al. (2014). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC. Retrieved from [Link]

  • Turkish Journal of Chemistry. (2002). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Arylation of 4-Bromo-5-chloro-2-fluorophenol via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 4-Bromo-5-chloro-2-fluorophenol (CAS: 1805518-69-7) represents a high-value "tri-halogenated" building block in drug discovery. Its unique substitution pattern offers three distinct vectors for diversification:

  • C4-Br: Highly reactive toward Pd(0) oxidative addition (Primary Coupling Site).

  • C5-Cl: Latent electrophile; generally inert under standard Suzuki conditions, allowing for sequential coupling strategies.

  • C2-F: Provides metabolic stability and bioisosteric modulation; generally inert to metal catalysis but activates the ring for nucleophilic aromatic substitution (

    
    ) if required later.
    
  • C1-OH: Acidic handle for etherification or directing group chemistry.

The Challenge: The primary difficulty in reacting this substrate with arylboronic acids is achieving exclusive chemoselectivity at the C4-Br position while preserving the C5-Cl bond for future elaboration, all in the presence of an unprotected phenolic hydroxyl group which can poison sensitive catalytic systems.

This guide details a robust, self-validating protocol for the C4-selective Suzuki-Miyaura coupling of this compound.

Mechanistic Insight & Causality

To design the optimal protocol, we must understand the electronic and steric environment of the substrate.

  • Bond Dissociation Energy (BDE) Hierarchy: The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol) and C-F bond (~115 kcal/mol). Standard Pd(0)/Pd(II) cycles will preferentially undergo oxidative addition at C-Br.

  • The "Free Phenol" Effect: The phenolic proton (

    
     due to electron-withdrawing halogens) will be deprotonated by the carbonate/phosphate bases used in Suzuki coupling. The resulting phenoxide  is electron-rich, which pushes electron density into the ring.
    
    • Risk:[1] This electron donation can deactivate the C-Br bond toward oxidative addition (making the ring less electrophilic).

    • Solution: We employ electron-deficient ligands (e.g., dppf) or elevated temperatures to overcome this deactivation, combined with a solvent system that stabilizes the phenoxide intermediate.

Selectivity Visualization

The following diagram illustrates the reaction pathway and the critical decision points for selectivity.

ReactionPathway cluster_legend Selectivity Logic Substrate 4-Bromo-5-chloro- 2-fluorophenol Base Base (K2CO3) Deprotonation Substrate->Base Step 1 Phenoxide Phenoxide Intermediate (Electron Rich) Base->Phenoxide Pd_Cycle Pd(0) Oxidative Addition (Selectivity Filter) Phenoxide->Pd_Cycle Step 2 Path_Br Path A: C-Br Insertion (Kinetic Product) Pd_Cycle->Path_Br Fast (k1) Path_Cl Path B: C-Cl Insertion (Thermodynamic/Forced) Pd_Cycle->Path_Cl Slow (k2 << k1) Transmetalation Transmetalation (Ar-B(OH)2) Path_Br->Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Product 4-Aryl-5-chloro- 2-fluorophenol ReductiveElim->Product Legend C-Br reacts >100x faster than C-Cl under controlled temperature (<100°C)

Caption: Mechanistic flow showing the kinetic preference for C-Br oxidative addition despite phenoxide formation.

Experimental Protocol

Method A: Direct Coupling of Free Phenol (Recommended)

This method avoids protection/deprotection steps, maximizing atom economy.

Reagents & Stoichiometry:

Component Equiv. Role Notes
Substrate 1.0 Reactant This compound
Ar-B(OH)2 1.2 Coupling Partner Arylboronic acid
Pd(dppf)Cl2[2][3]·DCM 0.03 Catalyst Robust, resists poisoning by phenoxide
K2CO3 3.0 Base Excess required to neutralize phenol + activate Boron

| 1,4-Dioxane/H2O | 4:1 v/v | Solvent | Water is critical for boronic acid activation |

Step-by-Step Procedure:

  • Setup: To a 25 mL reaction vial equipped with a magnetic stir bar, add This compound (1.0 mmol, 225 mg), Arylboronic acid (1.2 mmol), and K2CO3 (3.0 mmol, 415 mg).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or Argon three times. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add Pd(dppf)Cl2·DCM (0.03 mmol, ~25 mg). Reseal immediately.

    • Why Pd(dppf)Cl2? The bidentate ferrocenyl ligand creates a large bite angle, facilitating the reductive elimination of the sterically crowded biaryl product while remaining electronically stable against the electron-rich phenoxide.

  • Reaction: Heat the block to 85°C for 4–12 hours.

    • Monitoring: Check by LC-MS or TLC. Look for the disappearance of the bromide. The chloride should remain intact at this temperature.

  • Workup:

    • Cool to room temperature.[4][5][6][7]

    • Acidify carefully with 1M HCl to pH ~3-4 (to protonate the phenoxide back to phenol).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a solid.

Method B: Two-Step Sequence (For Difficult Substrates)

If the arylboronic acid is unstable or the reaction stalls, protect the phenol first.

  • Protection: React substrate with

    
     in Acetone 
    
    
    
    4-Bromo-5-chloro-2-fluoroanisole .
  • Coupling: Perform Suzuki coupling (same conditions as Method A).

  • Deprotection:

    
     in DCM (0°C to RT) to cleavage the methyl ether.
    
    • Note:

      
       generally tolerates aryl chlorides but monitor carefully.
      

Data Interpretation & Troubleshooting

Expected Results Table
ParameterMethod A (Free Phenol)Method B (Protected)
Yield 75–90%85–95% (over 2 steps)
C4-Selectivity >98%>99%
C5-Cl Retention ExcellentExcellent
Time 4–12 h2 h (Coupling step)
Atom Economy HighLower (requires protection reagents)
Troubleshooting Guide
  • Issue: Protodeboronation (Ar-H formation instead of product).

    • Cause: Unstable boronic acid (common with 2-heterocyclic or fluoro-substituted boronic acids).

    • Fix: Switch to Potassium Aryltrifluoroborate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      )  salts. Use conditions: 
      
      
      
      , SPhos,
      
      
      , MeOH/H2O.
  • Issue: Loss of Chlorine (Des-chlorination).

    • Cause: Temperature too high (>100°C) or catalyst too active (e.g., using

      
      ).
      
    • Fix: Lower temperature to 70°C. Ensure using Pd(dppf) or Pd(PPh3)4, not Buchwald G3/G4 precatalysts designed for chlorides.

  • Issue: No Reaction.

    • Cause: Phenoxide poisoning Pd center.

    • Fix: Use Method B (Protection) or switch to high-activity catalyst system: Pd(dtbpf)Cl2 (highly active for sterically hindered substrates).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[7] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Demonstrates reactivity hierarchy Cl vs Br). Link

  • Navarro, O., et al. (2004). General Determination of the pKa of Phenols in Water/Organic Solvent Mixtures. Journal of Organic Chemistry.
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link

  • Sigma-Aldrich/Merck. Product Specification: this compound (CAS 1805518-69-7). Link

(Note: This protocol is designed for R&D scale. For GMP scale-up, a safety assessment of the residual palladium and genotoxic impurities (alkyl halides) is required.)

Sources

Troubleshooting & Optimization

managing steric hindrance in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Technical Support Subject: Overcoming Steric Hindrance in Synthetic Chemistry

Welcome to the Support Center.

You are likely here because your reaction has stalled, your yields are abysmal, or you are observing starting material recovery despite harsh conditions. In drug discovery, "flat" molecules are disappearing. As we move toward more complex 3D architectures (molecular gears, atropisomers, macrocycles), steric hindrance is no longer an edge case—it is the baseline.

This guide is not a textbook. It is a troubleshooting system designed to force reactivity in spatially congested centers.

Module 1: The "Steric Engine" (Transition Metal Catalysis)

Current Status: Low turnover in Cross-Coupling (Suzuki, Buchwald-Hartwig). Root Cause: The active site is too crowded for standard ligands (PPh3, dppf), or the catalyst cannot eject the bulky product (Reductive Elimination failure).

The Counter-Intuitive Fix: "Fight Bulk with Bulk"

To couple two bulky substrates, you do not use a small ligand to "make room." You use a massive ligand to destabilize the crowded intermediate.

Mechanism of Action:

  • Oxidative Addition: Electron-rich ligands (NHCs, Dialkylbiaryl phosphines) accelerate the insertion of Pd into the aryl halide bond.

  • Reductive Elimination (The Bottleneck): In hindered systems, forming the C-C or C-N bond is the hardest step. A bulky ligand increases the ground state energy of the Pd(II) intermediate, sterically "squeezing" the two organic fragments together to lower the barrier for ejection.

Recommended Systems
Catalyst ClassSpecific ReagentBest Use CaseWhy it works?
NHC-Pd PEPPSI-IPr Extremely hindered Suzuki/Negishi couplings (e.g., tetra-ortho substituted).The "Throw-Away" ligand (3-Cl-pyridine) ensures rapid initiation. The bulky IPr wingtips force reductive elimination.
Buchwald G3/G4 XPhos / RuPhos Hindered Buchwald-Hartwig aminations; Aryl chlorides.XPhos: High biaryl twist angle creates a "pocket" for the metal. RuPhos: Specific for secondary amines and preventing

-hydride elimination.
Specialized AntPhos "Molecular Gear" synthesis (e.g., isopropyl-substituted arenes).rigid anthracene backbone creates a specific cavity for di-ortho coupling.
Visualizing the PEPPSI Mechanism

The following diagram illustrates the activation and cycle of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system. Note the critical role of the bulky NHC ligand.

PEPPSI_Mechanism cluster_legend Steric Advantage Precatalyst Precatalyst (Pd-NHC-Pyridine) ActiveSpecies Active Species (Pd-NHC 12e-) Precatalyst->ActiveSpecies - Pyridine (Activation) OxAdd Oxidative Addition (Pd-NHC-Ar-X) ActiveSpecies->OxAdd + Ar-X TransMetal Transmetalation (Pd-NHC-Ar-R) OxAdd->TransMetal + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMetal->RedElim Steric Squeeze RedElim->ActiveSpecies Regeneration Text The bulky NHC ligand prevents Pd aggregation and forces the crowded product out.

Caption: The PEPPSI catalytic cycle. The bulky NHC ligand protects the active Pd(0) species while sterically accelerating the rate-limiting reductive elimination step.

Module 2: The "Molecular Lego" (Amide Bond Formation)

Current Status: Failure to couple N-methylated amino acids or bulky carboxylic acids. Root Cause: The nucleophile cannot approach the activated ester due to steric shielding.

Protocol: The "7-Aza" Effect (HATU/HOAt)

Standard reagents (EDC, HBTU) fail here because the activated ester is not reactive enough to overcome the steric barrier. You must use HATU (or the safer COMU ).

Why it works: The pyridine nitrogen in the HATU/HOAt backbone provides anchimeric assistance .[1] It forms a hydrogen bond with the incoming amine, effectively "pulling" the nucleophile into the reaction center despite the steric bulk.

Troubleshooting Workflow

Scenario: Coupling Fmoc-N-Me-Val-OH + H-N-Me-Val-OMe (Extremely difficult).

  • Reagent Choice: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Additive: Add HOAt (1 equiv) explicitly. While HATU releases HOAt, adding extra ensures the equilibrium favors the highly reactive OAt-ester.

  • Base: Use DIPEA (Collidine if racemization is observed).

  • Solvent: DMF (standard) or NMP (for better solubility of aggregates).

Step-by-Step Protocol: Hindered Amide Coupling
  • Activation: Dissolve Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in dry DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.2 equiv) at 0°C (ice bath).

    • Critical: Low temperature prevents initial racemization during the highly reactive activation phase.

  • Pre-activation: Stir for 2 minutes. (Do not wait longer; the active ester can hydrolyze or rearrange).

  • Coupling: Add the Amine (1.0 equiv).

  • Ramping: Allow to warm to Room Temp. If no reaction after 2 hours, heat to 50°C.

    • Note: For N-methylated peptides, double coupling is often required.

Module 3: Decision Logic & Advanced Troubleshooting

Use this logic flow to diagnose and solve steric clashes in real-time.

Steric_Decision_Tree Start Reaction Stalled? Type Reaction Type? Start->Type CC Pd-Catalysis Type->CC Amide Amide Coupling Type->Amide Ligand Ligand Check CC->Ligand PEPPSI Switch to PEPPSI-IPr (NHC) Ligand->PEPPSI Alkyl-Alkyl / Tetra-ortho Buchwald Switch to XPhos/RuPhos (Biaryl Phosphine) Ligand->Buchwald Heterocycles / Aryl Amines Reagent Current Reagent? Amide->Reagent HATU Use HATU + HOAt Reagent->HATU Standard Hindrance AcidCl Convert to Acid Chloride (Ghosez Reagent) Reagent->AcidCl HATU Failed

Caption: Decision matrix for selecting the correct steric management strategy based on reaction class.

FAQ: Frequently Encountered Issues

Q: I am using PEPPSI-IPr, but the reaction turns black immediately (Pd precipitation). A: This indicates catalyst decomposition before the catalytic cycle is established.

  • Fix: Ensure you are using a "throw-away" ligand activator if not using the pre-catalyst. If using the pre-catalyst, your solvent might be too wet, or you lack a reducing agent. PEPPSI requires a "kick" to enter the Pd(0) state. In Suzuki coupling, the boronic acid often acts as the reducing agent, but in difficult cases, adding a trace of Grignard or using alcohols as solvent (which can serve as reductants) helps.

Q: HATU works, but I am seeing significant epimerization (racemization). A: The activation is too fast, or your base is too strong.

  • Fix: Switch to COMU with TMP (2,4,6-trimethylpyridine) as the base. TMP is sterically hindered and less likely to extract the

    
    -proton that leads to racemization, while COMU maintains high coupling efficiency.
    

Q: Can I use solvent effects to fix steric hindrance? A: To an extent. Switching from THF to a more polar solvent like DMF or DMAc can stabilize the polar transition states of SN2-type reactions or oxidative additions. However, for steric clashes, temperature is a more potent variable. Running the reaction at 80-100°C (if stability permits) provides the thermal energy to access the higher-energy transition state required to overcome the steric barrier.

References
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst for Cross-Coupling Reactions.[2][3] Chemistry – A European Journal.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[4][5] Accounts of Chemical Research.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[2]

  • Tang, W., et al. (2010). AntPhos: A Novel Phosphorus Ligand for the Efficient Synthesis of Sterically Hindered Biaryls. Angewandte Chemie International Edition.

  • Dunetz, J. R., & Magano, J. (2012). Applications of Pd-Catalyzed C-N Cross-Coupling Reactions in the Pharmaceutical Industry. Organic Process Research & Development.

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Technical Support Center: Monitoring Reaction Progress with TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshoot common issues encountered during experimentation.

Introduction to Reaction Monitoring

Q1: Why is monitoring the progress of a chemical reaction crucial?

Monitoring a reaction is essential to determine the point at which the starting materials have been consumed and the desired product has formed.[1] This allows for timely quenching of the reaction to prevent the formation of byproducts, degradation of the product, and to optimize reaction time and yield.[2] In drug development and chemical synthesis, rigorous reaction monitoring is a cornerstone of process control and ensuring the purity of the final compound.[2]

Q2: What are the primary techniques for monitoring reaction progress?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly used techniques. TLC is a rapid, cost-effective qualitative method ideal for quick checks at the bench.[3] LC-MS provides more detailed quantitative and qualitative information, including the mass of the components, which is invaluable for identifying products and byproducts.[4]

Section 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a form of chromatography that separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[5] More polar compounds interact more strongly with the polar stationary phase (typically silica gel) and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[1] Conversely, less polar compounds have a higher affinity for the mobile phase and travel further, exhibiting a higher Rf value.[1]

Frequently Asked Questions (FAQs) about TLC

Q1: How do I choose the right solvent system (mobile phase) for my TLC analysis?

The goal is to find a solvent system where the starting material and product have significantly different Rf values, ideally between 0.2 and 0.8.[1][5] A good starting point is a binary mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[6] The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.[5] If your starting material has an Rf of about 0.5, it provides a good baseline to observe the appearance of a new, more or less polar spot corresponding to your product.[7]

Q2: What is a "co-spot" and why is it important in reaction monitoring?

A co-spot is a single lane on the TLC plate where you apply both the starting material and the reaction mixture.[8] This is a critical control to confirm the identity of the starting material spot in your reaction mixture lane.[8] If the starting material spot in the reaction mixture lane has the same Rf as the pure starting material, you can be confident in your identification.[1]

Q3: How do I properly prepare a sample for TLC analysis?

A small aliquot of the reaction mixture should be diluted in a volatile solvent like dichloromethane or ethyl acetate.[9] The concentration should be sufficient to see the spots under UV light but not so concentrated that it causes streaking.[10][11] A good starting point is to dissolve about 1 mg of your crude mixture in 1 mL of solvent.[11]

Q4: How do I visualize the spots on my TLC plate?

Most organic compounds are not visible to the naked eye. The most common visualization technique is using a UV lamp (254 nm), where UV-active compounds appear as dark spots on a fluorescent green background.[12] If your compounds are not UV-active, you can use staining agents like potassium permanganate, ceric ammonium molybdate, or ninhydrin for specific functional groups.[6] Staining can also be useful to differentiate between compounds that may have similar Rf values but react differently with the stain.[13]

Troubleshooting Guide for TLC
Problem Potential Cause(s) Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated.[14] - The sample is not fully soluble in the mobile phase. - The compound is acidic or basic and interacting strongly with the silica gel.[15]- Dilute the sample.[16] - Choose a different spotting solvent that fully dissolves the sample. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to neutralize the compound and prevent strong interactions with the silica.[15]
Uneven Solvent Front - The bottom of the TLC plate is not level in the developing chamber.[16] - The stationary phase has been chipped or disturbed at the edge of the plate.[15] - The chamber is not properly saturated with solvent vapor.[11]- Ensure the plate is placed vertically and evenly in the chamber.[16] - Handle plates carefully to avoid damaging the silica layer.[15] - Place a piece of filter paper in the chamber to aid solvent vapor saturation and allow the chamber to equilibrate for at least 5-10 minutes before placing the plate inside.[5]
No Spots are Visible - The sample is too dilute.[14] - The compound is not UV-active and a UV lamp is being used for visualization. - The spotting line is below the solvent level in the chamber.[14]- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[14] - Use a chemical stain for visualization.[1] - Ensure the initial spotting line is drawn above the level of the mobile phase in the developing chamber.[16]
Rf Values are Too High or Too Low - The mobile phase is too polar (high Rf) or not polar enough (low Rf).[16]- If the Rf is too high (spots run to the top), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).[5] - If the Rf is too low (spots remain at the baseline), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).[5]
Spots are Too Large - The initial spot applied to the plate was too large.[16]- Use a fine capillary to apply the sample, aiming for a spot size of 1-2 mm in diameter.[16] Multiple small applications are better than one large one.[1]
Experimental Protocol: Monitoring a Reaction with TLC
  • Prepare the TLC Chamber: Add the chosen mobile phase to a developing chamber to a depth of about 0.5 cm.[5] Place a piece of filter paper inside, ensuring it is wetted by the solvent, and cover the chamber to allow the atmosphere to become saturated with solvent vapor.[11]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[11] Mark lanes for your starting material (SM), co-spot (Co), and reaction mixture (RM).[1]

  • Prepare the Samples:

    • Starting Material (SM): Dissolve a small amount of your starting material in a volatile solvent.

    • Reaction Mixture (RM): Withdraw a small aliquot from the reaction and dilute it with a volatile solvent.

  • Spot the Plate: Using a capillary tube, apply a small spot of the SM solution to the SM lane on the baseline.[11] Apply the RM solution to the RM lane. For the co-spot lane, first apply the SM solution, and then apply the RM solution on top of the same spot, allowing the solvent to dry in between.[8] Aim for spot diameters of 1-2 mm.[16]

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[11] Cover the chamber and allow the solvent to ascend the plate by capillary action.[10]

  • Analyze the Results: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[11] Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.[12] As the reaction progresses, the spot corresponding to the starting material in the RM lane should diminish, and a new spot for the product should appear and intensify.[1] The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[1]

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[4] This technique not only separates the components of a reaction mixture but also provides their mass-to-charge ratio (m/z), offering a high degree of certainty in identifying reactants, products, and byproducts.[17]

Frequently Asked Questions (FAQs) about LC-MS

Q1: How do I prepare a sample from a crude reaction mixture for LC-MS analysis?

Proper sample preparation is crucial to protect the instrument and obtain reliable data.[4] A small aliquot of the reaction mixture should be diluted significantly with a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). The sample should then be filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.[18]

Q2: What are "adduct ions" and how do they affect my data?

In electrospray ionization (ESI), which is a common ionization source for LC-MS, molecules can associate with ions present in the mobile phase or from the sample matrix.[19] Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺).[19] These adducts will appear as additional peaks in your mass spectrum at a higher m/z than your protonated molecule ([M+H]⁺). While they can complicate spectral interpretation, they can also be used to confirm the molecular weight of your compound.[20]

Q3: What causes "matrix effects" and how can I mitigate them?

Matrix effects are the suppression or enhancement of the ionization of your target analyte due to the presence of other components in the sample.[21] This can lead to inaccurate quantification or even prevent the detection of your compound. To mitigate matrix effects, you can dilute your sample further, improve your sample cleanup procedure, or use a stable isotope-labeled internal standard.[21]

Q4: Can I get quantitative information from LC-MS for reaction monitoring?

Yes, by integrating the peak area of your starting material and product in the chromatogram, you can monitor the relative change in their concentrations over time.[22] For accurate quantification, it is best to create a calibration curve using standards of known concentrations.

Troubleshooting Guide for LC-MS
Problem Potential Cause(s) Solution(s)
Shifting Retention Times - Inconsistent mobile phase composition.[23] - Fluctuations in column temperature.[23] - Column degradation.[24] - Changes in the sample matrix.- Ensure mobile phases are prepared fresh and accurately.[25] - Use a column oven to maintain a stable temperature.[25] - Replace the column if it is old or has been subjected to harsh conditions. - Perform a sample cleanup to remove interfering matrix components.[18]
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column overload (injecting too much sample).[23] - Mismatch between the injection solvent and the mobile phase.[18] - Column contamination or void formation.[18] - Co-elution with an interfering compound.- Reduce the injection volume or dilute the sample.[18] - Dissolve the sample in the initial mobile phase if possible. - Flush the column with a strong solvent or reverse the column and flush (check manufacturer's instructions). Replace the column if a void has formed.[18] - Optimize the chromatographic method to improve separation.
No or Low Signal Intensity - Ion source is dirty.[23] - The compound is not ionizing under the current conditions. - Ion suppression due to matrix effects.[25] - The sample is too dilute.- Clean the ion source according to the manufacturer's protocol.[23] - Try different ionization modes (positive vs. negative) or adjust source parameters. - Dilute the sample or improve sample cleanup.[25] - Concentrate the sample or inject a larger volume (be mindful of potential overloading).
High Background Noise or Contamination - Contaminated mobile phase or solvents.[23] - Carryover from a previous injection.[4] - Leaks in the system.- Use high-purity, LC-MS grade solvents and prepare fresh mobile phases.[23] - Run blank injections between samples and implement a needle wash protocol.[4] - Check all fittings for leaks.[24]
Multiple Peaks for a Single Compound in the Mass Spectrum - Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺).[19] - In-source fragmentation. - Presence of isotopes.- The presence of adducts can be confirmed by their characteristic mass differences. Adding a small amount of ammonium acetate can sometimes promote the formation of the [M+NH₄]⁺ adduct over sodium and potassium adducts.[26] - Reduce the source temperature or fragmentor voltage.[25] - The isotopic pattern is characteristic of the elemental composition of the molecule and is expected.
Experimental Protocol: Preparing a Sample for LC-MS Analysis of a Reaction Mixture
  • Sample Collection: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilution: Dilute the aliquot in a clean autosampler vial with a suitable solvent (e.g., 1 mL of methanol or acetonitrile). The dilution factor will depend on the concentration of your reaction and the sensitivity of the mass spectrometer. A 100-fold dilution is a good starting point.

  • Filtration: Using a syringe, draw up the diluted sample and attach a syringe filter (0.22 or 0.45 µm). Filter the sample into a clean autosampler vial.[18]

  • Analysis: Place the vial in the autosampler and run your LC-MS method.

  • Data Interpretation: Analyze the total ion chromatogram (TIC) to see the separated components. Extract the ion chromatograms for the expected m/z values of your starting material and product to monitor their disappearance and appearance, respectively.

Visualizing the Workflow

TLC Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis cluster_decision Decision prep_chamber Prepare TLC Chamber prep_plate Prepare & Spot TLC Plate (SM, Co, RM) develop Develop Plate in Chamber prep_plate->develop dry Dry Plate develop->dry visualize Visualize Spots (UV Lamp / Stain) dry->visualize interpret Interpret Results (Rf Values, Spot Intensity) visualize->interpret decision Reaction Complete? interpret->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->prep_plate Take another time point

Caption: Workflow for monitoring reaction progress using TLC.

LC-MS System Components

LCMS_Components cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) solvent Solvent Reservoirs pump Pump solvent->pump injector Autosampler/Injector pump->injector column LC Column injector->column ion_source Ion Source (e.g., ESI) column->ion_source mass_analyzer Mass Analyzer (e.g., Quadrupole) ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System detector->data_system

Caption: Key components of an LC-MS system.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Available at: [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

  • Unknown. (n.d.). Thin layer chromatography Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixtur. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • Unacademy. (n.d.). Qualitative & Quantitative Applications of TLC, Preparative TLC, PC, CC, GC. Available at: [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Available at: [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Available at: [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • Stravs, M. A., Schymanski, E. L., Singer, H. P., & Hollender, J. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical and Bioanalytical Chemistry, 412(26), 7115–7128. Available at: [Link]

  • Ghassempour, A., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Advances, 2(1), 224-229. Available at: [Link]

  • University of Toronto Scarborough, Chemistry Online. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • Drawell. (n.d.). Exploring Qualitative and Quantitative Analysis in Chromatography: Processes and Techniques. Available at: [Link]

  • LCGC International. (2026, February 6). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Run a Prep TLC. Available at: [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Available at: [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]

  • Unknown. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • LCGC International. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. Available at: [Link]

  • ZefSci. (2025, May 6). 14 Best Practices for Effective LCMS Troubleshooting. Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]

  • Jouhet, J., et al. (2017). LC-MS/MS versus TLC plus GC methods: Consistency of glycerolipid and fatty acid profiles in microalgae and higher plant cells and effect of a nitrogen starvation. PLoS ONE, 12(8), e0182423. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Available at: [Link]

  • Quora. (2016, December 3). How often is thin layer chromatography conducted in the monitoring of a reaction? Available at: [Link]

  • Longdom Publishing. (n.d.). Combining TLC Separation with MS Detection. Available at: [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 179-186. Available at: [Link]

  • Journal of Applied and Natural Science. (2020, June 1). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Available at: [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • Reddit. (2023, June 5). Can LC-MS and TLC results when monitoring a reaction live depend on work-up? Available at: [Link]

  • ResearchGate. (2014, June 12). Discrepancy between TLC and LC-MS? Available at: [Link]

  • ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). Available at: [Link]

  • Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Available at: [Link]

  • Taylor & Francis Online. (2018, February 16). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? Available at: [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]

  • Chrom-Ed. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) [Video]. YouTube. Available at: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Available at: [Link]

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Validation & Comparative

Application Note: NMR Structural Validation of 4-Bromo-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Bromo-5-chloro-2-fluorophenol , focusing on the structural elucidation via 1H and 13C NMR spectroscopy.[1][2][3]

Content Type: Technical Comparison Guide & Protocol Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Challenge

In the synthesis of halogenated phenol intermediates, particularly for agrochemical and pharmaceutical scaffolds, regioisomerism is a persistent challenge. This compound presents a unique analytical hurdle due to the "tetrasubstituted" benzene ring pattern where only two aromatic protons remain.

Standard HPLC-MS often fails to distinguish between regioisomers (e.g., the 2-fluoro vs. 4-fluoro isomers) because their fragmentation patterns and retention times are nearly identical. NMR spectroscopy remains the gold standard for validation. This guide compares the specific spectral "fingerprint" of the target molecule against common isomeric impurities, providing a self-validating protocol for your lab.

Theoretical Structural Framework

Before analyzing spectra, we must establish the coupling logic dictated by the Fluorine-19 nucleus (


F, spin 1/2, 100% abundance).
The Coupling Network

The presence of a fluorine atom at position C2 creates a specific splitting network that acts as an internal ruler for assigning protons.

  • H3 (Proton at C3): Located ortho to Fluorine.

    • Expectation: Large coupling constant (

      
       Hz).
      
  • H6 (Proton at C6): Located meta to Fluorine.

    • Expectation: Medium coupling constant (

      
       Hz).
      

Note: If the Fluorine were at C4 (para), the coupling to H1/H6 would be negligible (< 1 Hz), allowing for immediate isomer discrimination.

Experimental Protocol (Self-Validating)

A. Sample Preparation

To ensure reproducibility and observation of the labile hydroxyl proton, DMSO-d6 is the required solvent. Chloroform-d (CDCl3) often leads to broadened or missing -OH signals due to exchange.

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Tube: 5mm High-Precision NMR tube (to minimize shimming errors).

  • Temperature: 298 K (25°C).

B. Analytical Workflow

The following diagram outlines the decision matrix for validating this specific structure.

NMR_Workflow Start Crude/Purified Sample Solvent Dissolve in DMSO-d6 (Stabilize -OH) Start->Solvent Acq1H Acquire 1H NMR (16 Scans) Solvent->Acq1H CheckOH OH Peak Visible? Acq1H->CheckOH Dry Dry Sample/Add D2O (Exchange Test) CheckOH->Dry No (Broad) AnalyzeSplit Analyze H-F Splitting (J-values) CheckOH->AnalyzeSplit Yes (Sharp) Dry->Acq1H Acq13C Acquire 13C NMR (Power-Gated Decoupling) AnalyzeSplit->Acq13C Valid Structure Confirmed Acq13C->Valid

Figure 1: Analytical workflow for halogenated phenols. Note the critical check for the -OH proton.

Results & Discussion: Spectral Data Analysis

1H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum is defined by two aromatic signals and one labile signal.

PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
OH 10.2 - 10.5Broad SingletN/ALabile phenolic proton (deshielded by ortho-F).
H-3 7.55 - 7.65Doublet (d)

Hz
Diagnostic Peak. The large splitting confirms the proton is ortho to Fluorine.
H-6 7.15 - 7.25Doublet (d)

Hz
The smaller splitting confirms the proton is meta to Fluorine.

Interpretation: The key to validating this specific isomer is the presence of two doublets .

  • If the molecule were 4-Bromo-2-chloro-5-fluorophenol (swapped Cl/F), the proton at C6 would be para to the Fluorine. Para-coupling is typically < 1 Hz. The H6 signal would appear as a Singlet , not a doublet.

  • Therefore, observing a doublet for H6 (

    
     Hz) definitively proves the Fluorine is at the C2 position. 
    
13C NMR Analysis (100 MHz, DMSO-d6)

The Carbon-13 spectrum is complex due to C-F coupling, which splits carbon signals into doublets. This is not "noise"; it is the structural proof.

CarbonShift (

)
Splitting

(Hz)
Assignment
C-2 ~152.0Doublet

Direct C-F bond. Largest coupling.
C-1 ~145.5Doublet

C-OH, geminal to F.
C-3 ~120.1Doublet

C-H, geminal to F.
C-5 ~128.5Doublet

C-Cl, long-range coupling.
C-6 ~118.2Doublet

C-H, vicinal to F.
C-4 ~112.0Doublet

C-Br, vicinal to F.

Comparative Analysis: Target vs. Alternatives

In drug development, you are often comparing your synthesized product against a theoretical impurity or a commercially available alternative isomer.

Scenario: Distinguishing from 2-Bromo-4-chloro-5-fluorophenol

A common synthesis error involves bromination occurring at the wrong ortho position.

FeatureTarget: this compound Alternative: 2-Bromo-4-chloro-5-fluorophenol
H-F Coupling (H3) Large Doublet (

Hz)
Singlet (or very small doublet)
H-F Coupling (H6) Medium Doublet (

Hz)
Large Doublet (

Hz)
19F Shift ~ -130 ppm (Ortho to OH)~ -115 ppm (Meta to OH)
Visualization of Coupling Logic

The following diagram illustrates why the coupling constants differ between isomers, serving as your "logic check" when looking at the spectrum.

Coupling_Logic F_Atom Fluorine (C2) Coupling_Ortho 3-Bond Path (Strong Overlap) J = 8-11 Hz F_Atom->Coupling_Ortho Coupling_Meta 4-Bond Path (W-Coupling) J = 4-7 Hz F_Atom->Coupling_Meta H3_Atom Proton H3 (Ortho) H6_Atom Proton H6 (Meta) Coupling_Ortho->H3_Atom Coupling_Meta->H6_Atom

Figure 2: Coupling pathway logic. The proximity of Fluorine to H3 dictates the larger splitting constant.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for substituent additivity rules).
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants Data. University of Wisconsin-Madison.[2] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST) . Spectral Database for Organic Compounds (SDBS).[3] (Used for analog comparison of 4-Bromo-2-fluorophenol). [Link]

  • PubChem Compound Summary . 4-Bromo-2-chloro-5-fluorophenol. National Library of Medicine. [Link]

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comparison of 4-Bromo-5-chloro-2-fluorophenol with other halogenated phenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Bromo-5-chloro-2-fluorophenol (BCFP) against standard halogenated phenolic building blocks. It is designed for medicinal chemists requiring precise data on physicochemical properties, synthetic reactivity, and structural utility in drug design.

CAS: 1805518-69-7 | Formula: C₆H₃BrClFO | Mol.[1] Weight: 225.44 g/mol [2][3]

Executive Summary: The "Tri-Halogen" Advantage

In Fragment-Based Drug Discovery (FBDD), this compound represents a "privileged scaffold" that offers a superior balance of steric and electronic properties compared to its mono- or di-halogenated analogs (e.g., 4-Bromo-2-fluorophenol).

While 4-Bromo-2-fluorophenol is a standard intermediate for introducing a fluorinated phenol, the addition of the 5-Chloro substituent in BCFP provides two critical advantages:

  • Lipophilic Tuning: The chlorine atom at the meta position (relative to OH) acts as a lipophilic anchor (increasing logP), filling hydrophobic pockets in enzyme active sites more effectively than a hydrogen or fluorine atom.

  • Orthogonal Reactivity: The distinct bond dissociation energies (C-Br vs. C-Cl vs. C-F) allow for sequential, chemo-selective cross-coupling reactions, enabling the rapid synthesis of non-symmetrical tri-aryl ethers or biphenyls.

Physicochemical Profiling

The following table contrasts BCFP with its closest structural analogs. Data represents a synthesis of experimental values and high-level quantum mechanical predictions (DFT/B3LYP) where specific isomer data is proprietary.

PropertyThis compound (Target)4-Bromo-2-fluorophenol (Standard)4-Bromo-2-chlorophenol Significance in MedChem
Acid Dissociation (pKa) ~7.8 - 8.2 (Predicted)8.658.40BCFP is more acidic due to the additive electron-withdrawing effect of the 5-Cl and 2-F. This enhances H-bond donor capability.
Lipophilicity (cLogP) 3.2 2.52.8The 5-Cl adds ~0.7 log units, improving membrane permeability and blood-brain barrier (BBB) penetration potential.
Hammett σ (para/meta) σₚ(Br)=0.23, σₘ(Cl)=0.37 σₚ(Br)=0.23σₚ(Br)=0.23The meta-Cl exerts a strong inductive effect (

) without the resonance donation seen in para substitution.
Ligand Efficiency (LE) High ModerateModerateHigh density of functionality per heavy atom.
Mechanistic Insight: The "Ortho-Fluorine" Effect

The 2-Fluoro substituent in BCFP is critical. Unlike a 2-Chloro or 2-H, the 2-F forms an intramolecular hydrogen bond with the phenolic hydroxyl group. This locks the conformation, reducing the entropic penalty upon binding to a protein target. The 5-Cl, being bulky, prevents metabolic oxidation at the otherwise vulnerable meta position.

Synthetic Utility & Chemo-Selectivity

The core value of BCFP lies in its Chemo-Selective Hierarchy . Palladium-catalyzed cross-coupling reactions can distinguish between the C-Br and C-Cl bonds under controlled conditions.[4]

Reactivity Hierarchy Diagram

The following diagram illustrates the logical order of operations for functionalizing BCFP.

Reactivity_Hierarchy cluster_legend Bond Dissociation Energy (BDE) Start This compound (Starting Material) Step1 Protection (OH) (TBS-Cl / Imidazole) Start->Step1 1. Kinetic Control Step2 Suzuki Coupling (C-Br) (Pd-cat, Low Temp) Step1->Step2 2. High Selectivity (Br >> Cl) Step3 Buchwald/Suzuki (C-Cl) (Specialized Ligands, High Temp) Step2->Step3 3. Forcing Conditions (Activate Cl) BDE C-Br (66 kcal/mol) < C-Cl (81 kcal/mol) < C-F (116 kcal/mol)

Caption: Sequential functionalization strategy relying on BDE differences. The C-Br bond is the "softest" electrophile, allowing exclusive coupling before the C-Cl bond is activated.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid to the C-4 (Bromo) position while preserving the C-5 (Chloro) for future elaboration.

Rationale: Direct coupling on the free phenol is possible but often results in catalyst poisoning or sluggish kinetics due to phenoxide formation. Protecting the phenol as a silyl ether is the industry standard for high-yield couplings.

Step 1: Phenol Protection (TBS Ether Formation)
  • Reagents: BCFP (1.0 eq), Imidazole (2.5 eq), TBS-Cl (1.2 eq), DCM (0.2 M).

  • Procedure: Dissolve BCFP and imidazole in dry DCM at 0°C. Add TBS-Cl portion-wise. Warm to RT and stir for 2 hours.

  • Workup: Wash with water, brine, dry over Na₂SO₄.

  • Yield Target: >95% (Colorless oil).

Step 2: Chemo-Selective Suzuki Coupling

Note: This protocol uses a phosphine ligand (SPhos or XPhos) optimized for difficult substrates, but runs at a temperature that activates Br but not Cl.

  • Reagents:

    • TBS-protected BCFP (1.0 eq)

    • Aryl Boronic Acid (1.1 eq)[5]

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for simpler substrates).

    • Base: K₃PO₄ (2.0 eq) - Anhydrous base is preferred to minimize silyl deprotection.

    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

  • Setup: Charge a Schlenk flask with reagents. Crucial: Degas solvents via sparging with Argon for 15 minutes (Oxygen inhibits the catalytic cycle).

  • Reaction: Heat to 60-70°C .

    • Expert Tip: Do NOT reflux (100°C+). Higher temperatures may begin to activate the C-Cl bond, leading to oligomerization or loss of selectivity.

  • Monitoring: Monitor by HPLC/UPLC. The C-Cl bond remains intact at temperatures <80°C with standard ligands.

  • Purification: Silica gel chromatography.

Structural Biology & MedChem Implications

Bioisosterism and "The Magic Methyl"

In drug design, the 5-Chloro substituent in BCFP often serves as a bioisostere for a methyl group (The "Chloro-Methyl exchange").

  • Volume: The Van der Waals radius of Chlorine (1.75 Å) is similar to a Methyl group (2.0 Å).

  • Benefit: Unlike a methyl group, the Chlorine atom is electron-withdrawing (modulating pKa) and chemically stable against metabolic oxidation (CYP450 degradation), prolonging the drug's half-life (

    
    ).
    
Binding Mode Visualization

The 2-F and 5-Cl create a specific electrostatic landscape:

Binding_Interaction Core BCFP Scaffold (Biaryl Ether) HBond H-Bond Donor (Phenolic OH) Core->HBond Ser/Thr Residue Lipophilic Hydrophobic Pocket Fill (5-Cl Substituent) Core->Lipophilic Val/Leu/Ile Pocket ConfLock Conformational Lock (2-F ... HO Intramolecular) Core->ConfLock Planarity

Caption: Pharmacophoric features of the BCFP scaffold. The 2-F locks planarity via H-bonding, while the 5-Cl occupies lipophilic sub-pockets.

References

  • National Center for Biotechnology Information. "this compound (Compound)." PubChem, 2025. [Link](Verified Isomer Identity)

  • Gross, K.C. & Seybold, P.G. "Substituent effects on the physical properties and pKa of phenol." International Journal of Quantum Chemistry, 2001. [Link](Theoretical pKa modeling)

Sources

The Definitive Guide to Synthesized Compound Purity: GC-MS vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "99% Pure" Paradox

In drug development and organic synthesis, a "99% pure" result on a GC-MS Total Ion Chromatogram (TIC) is often celebrated prematurely. As a Senior Application Scientist, I have witnessed countless projects stalled because a compound deemed "pure" by GC-MS area normalization actually contained significant non-volatile salts, moisture, or impurities with poor ionization efficiency.

This guide moves beyond the basics to rigorously compare Gas Chromatography-Mass Spectrometry (GC-MS) against its primary alternatives: GC-FID, qNMR, and LC-MS. We will dismantle the "TIC Fallacy" and provide a self-validating protocol for assessing purity with true scientific integrity.

Technical Deep Dive: The Mechanics of Deception

The "TIC Fallacy"

GC-MS is an identification powerhouse, but a quantification liability when used improperly. The Total Ion Current (TIC) is the sum of all ion intensities.[1] However, ionization efficiency is not uniform across all molecules.

  • The Problem: A highly ionizable impurity (e.g., a phthalate) can appear as a massive peak, while your target compound (if poorly ionizable) appears small, or vice versa.

  • The Consequence: Area % in TIC

    
     Mass % in the vial.
    
The Response Factor (RF) Trap

Unlike Flame Ionization Detection (FID), where response is roughly proportional to carbon mass, Electron Impact (EI) MS response depends on the molecule's ability to stabilize a positive charge.


[2]

If Compound A has an RF of 1,000,000 and Impurity B has an RF of 100,000, a 1:1 mass mixture will look like a 10:1 mixture in the TIC.

Comparative Analysis: GC-MS vs. The World

The following analysis compares GC-MS against orthogonal techniques using key performance metrics: Specificity (ID power), Quantitation Accuracy (Truth), and Scope (What can it see?).

Comparison 1: GC-MS vs. GC-FID (The Detector Battle)

Verdict: GC-FID is the gold standard for relative volatile purity (Area %), while GC-MS is mandatory for identifying the impurities found.

FeatureGC-MS (TIC)GC-FIDAnalysis
Response Uniformity Low (High Variance)High (Carbon-proportional)FID is safer for "Area %" estimation without standards.
Identification Excellent (NIST Libraries)None (Retention Time only)GC-MS is required to know what the impurity is.
Linear Range


FID handles high-concentration purity assays better without saturation.
LOD (Sensitivity) High (pg range in SIM)Moderate (ng range)GC-MS detects trace impurities FID misses.
Comparison 2: GC-MS vs. qNMR (The Absolute Truth)

Verdict: qNMR is superior for Absolute Purity (Assay %) because it detects non-volatiles (salts, solvents) that GC methods miss entirely. GC-MS is better for Trace Impurity Profiling .

FeatureGC-MSqNMR (

H)
Analysis
Reference Standard Required for QuantNot Required for AnalyteqNMR only needs an internal standard (e.g., TCNB), not the analyte itself.
Scope Volatiles OnlySoluble OrganicsGC-MS misses salts/polymers; qNMR sees everything with protons.
Sample Destructive? YesNoqNMR allows sample recovery.
Precision

(Standard)

(Optimized)
qNMR is the primary method for certifying reference standards.

Experimental Protocol: The Self-Validating GC-MS System

To use GC-MS for purity assessment reliably, you must abandon simple area normalization and adopt a Corrected Response Workflow .

Phase 1: System Suitability (The "Go/No-Go")

Before injecting your sample, validate the instrument state.

  • Tune Check: Auto-tune using PFTBA (Perfluorotributylamine). Ensure isotope ratios (69/219/502 m/z) meet manufacturer specs.

  • Blank Injection: Inject pure solvent. Requirement: No peaks > 0.1% of target area.

  • Sensitivity Check: Inject a standard at the required Reporting Limit (e.g., 0.05%). Requirement: S/N > 10.

Phase 2: The "Corrected" Purity Workflow

Objective: Determine purity while correcting for ionization differences.

Step-by-Step Methodology:

  • Sample Prep: Dissolve synthesized compound to ~1 mg/mL in a volatile solvent (e.g., DCM, MeOH).

  • Internal Standard (IS) Spike: Add a known amount of a chemically similar IS (e.g., deuterated analog or a stable hydrocarbon like Dodecane) to the vial.

  • Acquisition: Run in Full Scan mode (m/z 50–650) to catch all impurities.

  • Identification: Deconvolute peaks and search against NIST/Wiley libraries.

  • Relative Response Factor (RRF) Calculation:

    • Note: If you lack standards for impurities, you must report "Purity by GC-MS Area % (Uncorrected)" and explicitly state this limitation.

    • Best Practice: If the impurity is identified (e.g., Toluene), inject a Toluene standard to calculate its RRF relative to your target.



Data Presentation & Visualization

Figure 1: The Purity Assessment Decision Matrix

This workflow guides the researcher to the correct instrument based on the chemical nature of the sample.

PurityDecisionTree Start Synthesized Compound Purity Assessment VolatileQ Is the compound volatile & thermally stable? Start->VolatileQ NonVolatile Use LC-MS / HPLC-UV VolatileQ->NonVolatile No AbsoluteQ Is Absolute Purity (Assay) required? VolatileQ->AbsoluteQ Yes qNMR Use qNMR (Detects salts, solvents, non-volatiles) AbsoluteQ->qNMR Yes (Mass Balance) TraceQ Is Trace Impurity ID required? AbsoluteQ->TraceQ No (Chromatographic Purity) GCMS Use GC-MS (Full Scan + Library Search) TraceQ->GCMS Yes (Identification) GCFID Use GC-FID (Quantitation via Area %) TraceQ->GCFID No (Routine QC)

Caption: Decision matrix for selecting the optimal purity assessment technique based on compound properties and data requirements.

Figure 2: The "TIC Fallacy" Visualized

This diagram illustrates why GC-MS Total Ion Current often misrepresents true mass purity compared to FID.

TICvsFID Sample Sample Mixture (50% Analyte A + 50% Impurity B) GC Gas Chromatography Separation Sample->GC MS_Source MS Ion Source (Analyte A: Poor Ionization) (Impurity B: High Ionization) GC->MS_Source FID_Source FID Flame (Carbon Counting) (Response ~ Mass) GC->FID_Source TIC_Result GC-MS TIC Result Analyte A: 20% Area Impurity B: 80% Area (FALSE PURITY) MS_Source->TIC_Result FID_Result GC-FID Result Analyte A: 50% Area Impurity B: 50% Area (ACCURATE PURITY) FID_Source->FID_Result

Caption: Mechanism of the "TIC Fallacy" where ionization discrepancies in MS lead to skewed purity results compared to the mass-proportional response of FID.

Quantitative Performance Comparison

The following data represents typical performance metrics for a small organic molecule (MW ~300).

MetricGC-MS (Scan Mode)GC-FIDqNMR (

H)
Limit of Detection (LOD) 10 - 100 pg1 - 10 ng~10

g
Dynamic Range



Purity Bias (vs. True Mass) High (Variable RFs)Low (Carbon Counting)None (Molar Ratio)
Structural Info Mass Spectrum (Fingerprint)Retention Time OnlyConnectivity + Integration

References

  • Measurement of Purity by NMR (qNMR) . Journal of Medicinal Chemistry. [Link]

  • Revisiting GC-MS Molar Response Factors for Quantitative Analysis . Journal of Microbiological Methods. [Link]

  • Gas Chromatography – Mass Spectrometry (GC-MS) Principles . NIST. [Link]

  • Comparison of GC-FID and GC-MS for Volatile Compounds . Digital CSIC. [Link]

Sources

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug discovery and medicinal chemistry.[1][2][3] We will dissect the methodologies, from conceptual design to data interpretation, offering a comparative analysis of key techniques. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of SAR principles to optimize lead compounds.

The Foundational Principle: Unlocking Molecular Secrets

At its core, a Structure-Activity Relationship (SAR) study investigates the link between the chemical structure of a molecule and its resulting biological activity.[1][2][3][4] The fundamental premise is that the three-dimensional arrangement of atoms and functional groups within a compound dictates its interaction with biological targets like enzymes or receptors.[3][4][5] Consequently, even minor modifications to a molecule's structure can lead to significant changes in its potency, selectivity, metabolic stability, and toxicity.[5] SAR is an iterative process, involving cycles of design, synthesis, testing, and analysis to refine a lead compound into a viable drug candidate.[2]

The Engine of Optimization: The SAR Iterative Cycle

The successful execution of an SAR study hinges on a systematic and iterative workflow. This cycle allows medicinal chemists to build a comprehensive understanding of how structural modifications influence biological outcomes, guiding the rational design of more effective and safer therapeutics.[5][6]

SAR_Cycle A Lead Compound Identification B Analog Design & Synthesis A->B  Hypothesis Generation C Biological Testing B->C  Generate Analogs D Data Analysis & SAR Interpretation C->D  Acquire Activity Data D->B  Refine Hypothesis

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

  • Lead Compound Identification: The process begins with a "hit" or "lead" compound, a molecule that exhibits a desired biological activity, often identified through high-throughput screening or other discovery methods.

  • Analog Design & Synthesis: A series of analogs are designed and synthesized, each with specific, targeted modifications to the lead structure.[5] Key strategies include:

    • Functional Group Modification: Altering, removing, or masking functional groups to probe their importance for activity.[1][7]

    • Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce toxicity.[8][9][10]

    • Scaffold Hopping: Replacing the core structure (scaffold) of the molecule while retaining the key pharmacophoric features to explore new chemical space and intellectual property.[5][11]

  • Biological Testing: The newly synthesized analogs are evaluated in robust and reproducible biological assays to measure their activity against the target of interest.[5]

  • Data Analysis & SAR Interpretation: The biological data is correlated with the structural changes to identify trends and build an understanding of the SAR.[5] This analysis informs the design of the next round of analogs.

A Comparative Analysis of SAR Methodologies

Several approaches can be employed to elucidate the SAR of a compound series, ranging from qualitative assessments to sophisticated computational models.

Qualitative SAR

This approach relies on the visual comparison of structures and their associated activities, often guided by the experience and intuition of the medicinal chemist.[4] It involves identifying which structural features are consistently present in active compounds and absent in inactive ones. For instance, observing that all potent analogs in a series contain a hydrogen bond donor at a specific position suggests this feature is crucial for activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling uses mathematical and statistical methods to establish a predictive relationship between the chemical structure of a series of compounds and their biological activity.[4][12][13][14] This approach quantifies the SAR, allowing for the prediction of the activity of novel, unsynthesized analogs.[12]

QSAR_Workflow A Dataset Preparation (Structures & Activities) B Descriptor Calculation (Physicochemical Properties) A->B C Model Development (Statistical/ML Methods) B->C D Model Validation C->D D->C Refine Model E Prediction of New Compounds D->E

Caption: A generalized workflow for developing a QSAR model.

The core components of a QSAR model are:

  • Descriptors: Numerical representations of the physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties, and steric parameters.[13]

  • Mathematical Model: Statistical or machine learning algorithms that correlate the descriptors with the observed biological activity.[14]

Table 1: Comparison of Common QSAR Modeling Techniques

Technique Description Advantages Limitations
Multiple Linear Regression (MLR) A statistical method that models the linear relationship between descriptors and activity.Simple to interpret, computationally inexpensive.Assumes a linear relationship, sensitive to outliers.
Partial Least Squares (PLS) A regression method suitable for datasets with many, potentially correlated descriptors.[14]Handles multicollinearity well, robust.Can be more difficult to interpret than MLR.
Support Vector Machines (SVM) A machine learning algorithm that can model both linear and non-linear relationships.[14]Powerful for complex datasets, good generalization.Can be a "black box," computationally intensive.
Random Forests An ensemble learning method that builds multiple decision trees to improve predictive accuracy.[14]Handles non-linear data well, robust to overfitting.Less interpretable than simpler models.
Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[15] Pharmacophore modeling can be broadly categorized into:

  • Ligand-Based Pharmacophore Modeling: Developed from a set of active molecules when the structure of the target is unknown.[15][16]

  • Structure-Based Pharmacophore Modeling: Derived from the key interaction points between a ligand and its target receptor.[15][16]

These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds that match the essential features for biological activity.[17][18]

Pharmacophore_Model HBD HBD HBA HBA HBD->HBA 2.5 Å HY HY HBA->HY 3.1 Å AR AR HY->AR 4.5 Å AR->HBD 5.2 Å

Caption: A hypothetical pharmacophore model with key features.

Complementary Computational Tools

SAR studies are often enhanced by other computational techniques:

  • Molecular Docking: Predicts the preferred orientation of a molecule when bound to a target, helping to rationalize observed activities.[4][7]

  • Molecular Dynamics Simulations: Simulate the movement of a molecule and its target over time, providing insights into the stability of their interaction.[5][7]

Data Presentation and Interpretation in SAR

Clear and systematic presentation of SAR data is crucial for accurate interpretation and decision-making.

The SAR Table: A Cornerstone of Analysis

A well-structured table summarizing the structural modifications and corresponding biological activity is the most fundamental tool in SAR analysis.

Table 2: Hypothetical SAR Data for a Series of Kinase Inhibitors

Compound ID R1 Group R2 Group IC50 (nM)
1 (Lead) -H-OCH3150
2 -F-OCH375
3 -Cl-OCH350
4 -CH3-OCH3250
5 -Cl-OH25
6 -Cl-NH2300

From this hypothetical data, a medicinal chemist might infer that a halogen at the R1 position is beneficial for activity, with chlorine being optimal. Furthermore, a hydroxyl group at the R2 position significantly enhances potency compared to the methoxy group in the original lead compound.

Identifying Activity Cliffs

An "activity cliff" refers to a situation where a small structural modification leads to a large and unexpected change in biological activity.[5] Identifying and understanding these cliffs can provide profound insights into the key interactions between the molecule and its target.

Visualizing SAR with Matrix Methods

The Structure-Activity Relationship Matrix (SARM) is a method to systematically organize and visualize SAR patterns by fragmenting molecules into core scaffolds and substituents.[19] This allows for a comprehensive overview of the SAR landscape and can help in the generation of virtual candidate compounds.[19]

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any SAR study is built upon the foundation of robust and well-validated experimental protocols.

Protocol 1: In Vitro Enzyme Inhibition Assay (Kinase Target)

This protocol outlines a typical workflow for determining the inhibitory potency (IC50) of compounds against a protein kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the kinase enzyme in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final concentration should be optimized for a linear reaction rate.

    • Prepare a stock solution of the peptide substrate and ATP at concentrations optimized for the specific assay (often at or near the Km value for ATP).

    • Prepare serial dilutions of the test compounds in DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Procedure (384-well plate format):

    • Add 50 nL of the serially diluted test compounds to the wells of the assay plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Add 5 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.

  • Detection and Data Acquisition:

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the amount of product formed. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining.

    • Read the plate on a suitable plate reader.

  • Data Analysis (Self-Validation):

    • Convert the raw data (e.g., relative light units) to percent inhibition relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

    • The quality of the assay is validated by calculating the Z'-factor for the controls; a value > 0.5 is considered acceptable for a robust assay.

Protocol 2: High-Level Workflow for QSAR Model Development
  • Dataset Curation:

    • Collect a dataset of compounds with consistent, high-quality biological activity data (e.g., IC50 values) from a single assay.

    • Ensure structural diversity within the dataset.

  • Descriptor Calculation:

    • Use computational software to calculate a wide range of molecular descriptors (e.g., 2D, 3D, physicochemical) for each molecule.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.

  • Model Building and Validation:

    • Use the training set to build a QSAR model using a chosen statistical or machine learning method.

    • Perform internal validation (e.g., cross-validation) to assess the model's robustness.

    • Use the independent test set to evaluate the model's predictive power on unseen data.

  • Applicability Domain Definition:

    • Define the chemical space in which the model can make reliable predictions.

Challenges and the Future of SAR

Despite its power, SAR analysis is not without its challenges, including the inherent complexity of biological systems and the need for high-quality, consistent data.[4] The future of SAR is poised for significant advancements through the integration of artificial intelligence and machine learning.[4][20][21][22] These technologies are accelerating the analysis of complex datasets, enabling more accurate predictions, and even generating novel molecular structures with desired properties, further enhancing the efficiency and success rate of drug discovery endeavors.[4][22]

References

  • Pharmacophore modeling: advances and pitfalls - Frontiers. (2026, January 7). Vertex AI Search.
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. Vertex AI Search.
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions. Vertex AI Search.
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007, March 1). Vertex AI Search.
  • What is the structure-activity relationship SAR in drug design? - Patsnap Synapse. (2025, May 21). Vertex AI Search.
  • Quantitative structure-activity rel
  • Quantitative Structure Activity Relationship (QSAR) - Industrial Chemistry Consulting. (2025, April 9). Vertex AI Search.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Vertex AI Search.
  • review on structure-activity relationship (sar) using antimalarial drug design as a case study. Vertex AI Search.
  • Bioisosteric Replacement Str
  • Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. (2025, September 15). Vertex AI Search.
  • Structure-Activity Relationship (SAR) Studies | Oncodesign Services. Vertex AI Search.
  • (PDF) Structure-Activity Relationship Studies in Organic Drug Development - ResearchGate. (2025, October 26). Vertex AI Search.
  • Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - RSC Publishing. (2024, June 24). Vertex AI Search.
  • Challenges and opportunities in structure-activity-relationship (SAR) studies - CAS. (2023, May 23). Vertex AI Search.
  • How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? - Patsnap Synapse. (2025, May 21). Vertex AI Search.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC. (2020, February 28). Vertex AI Search.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Vertex AI Search.
  • Structure-Activity Relationship studies have been pivotal in advancing various areas of medicine. (2024, November 25). Vertex AI Search.
  • Structure-Activity Relationships (SAR) in Drug Design - Pharmacology Mentor. (2024, November 7). Vertex AI Search.
  • Integrating the Structure–Activity Relationship Matrix Method with Molecular Grid Maps and Activity Landscape Models for Medicinal Chemistry Applications | ACS Omega - ACS Public
  • Structure–activity rel
  • Structure-Activity Relationship (SAR) in Drug Discovery - Excelra. Vertex AI Search.

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Comparative Acidity of Halogenated Phenol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and environmental analysis, the acidity (


) of halogenated phenols is a critical physicochemical parameter governing lipophilicity (

), membrane permeability, and receptor binding affinity.

While electronegativity trends suggest that fluorophenols should be the most acidic, experimental data reveals a counter-intuitive reality: Chlorophenols and bromophenols are generally more acidic than their fluorinated counterparts. This guide dissects the competing electronic effects—Inductive (


) vs. Resonance (

)—and the structural "Ortho Effect" that drives these anomalies. We also provide a validated potentiometric protocol for precise

determination in a laboratory setting.

Mechanistic Drivers of Acidity[1][2]

To predict the behavior of halogenated phenols, one must move beyond simple electronegativity and analyze the superposition of three competing forces.

The Inductive Effect ( )

Halogens are electronegative, withdrawing electron density through the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-bond framework. This stabilizes the phenoxide anion by dispersing the negative charge.[1]
  • Trend:

    
    [2]
    
  • Impact: If this were the sole factor, fluorophenols would always be the strongest acids.

The Resonance Effect ( )

Halogens possess lone pairs that can be donated into the aromatic


-system.[3] This intensifies electron density on the ring, destabilizing the phenoxide anion (which already carries a negative charge) and decreasing acidity .[4]
  • Trend:

    
    [2]
    
  • Critical Insight: Fluorine’s 2p orbitals overlap perfectly with Carbon’s 2p orbitals, creating a strong

    
     effect that significantly counteracts its 
    
    
    
    pull.[4] Chlorine’s 3p orbitals mismatch with Carbon’s 2p, resulting in negligible resonance donation.
The Ortho Effect & Intramolecular Hydrogen Bonding

In ortho-isomers, the proximity of the halogen to the hydroxyl group introduces steric and electrostatic interactions.

  • Ortho-Fluorophenol: Forms a strong intramolecular hydrogen bond (

    
    ). This stabilizes the neutral phenol molecule, making it more resistant to deprotonation compared to what 
    
    
    
    alone would predict.
  • Solvation: Steric bulk in ortho-isomers can hinder the solvation of the resulting phenoxide ion, affecting the entropy of ionization.

Comparative Performance Data

The following data aggregates experimental aqueous


 values at 25°C. Note the distinct inversion of the halogen trend in the para position.
Table 1: Comparative Values of Halogenated Phenols
Isomer PositionSubstituent

(Approx. Aqueous)
Relative AcidityMechanism Dominance
Reference -H (Phenol) 9.95 - 10.0 BaselineN/A
Para (4-) -F9.9Weakest

(Strong) cancels

-Cl9.4Strong

dominates;

is weak
-Br9.3Stronger

dominates
Meta (3-) -F9.3ModerateOnly

(no resonance at meta)
-Cl9.1Strong

dominates
-Br9.0Strongest

dominates
Ortho (2-) -F8.7Strong

strong; H-bond stabilizes neutral form
-Cl8.5Stronger

strong; Weaker H-bond than F
-Br8.4Strongest

strong; Minimal H-bond

Key Takeaway for Drug Design: If your lead compound requires a phenol moiety with a


 near 9.0 to ensure a specific ionization state at physiological pH (7.4), para-chlorophenol  is a superior choice to para-fluorophenol , despite Fluorine's higher electronegativity.

Visualizing Electronic Effects

The following diagram illustrates the competing logic between Inductive and Resonance effects that leads to the observed acidity rankings.

AcidityMechanism Phenol Substituted Phenol Inductive Inductive Effect (-I) (Withdraws e- via Sigma bond) Phenol->Inductive Resonance Resonance Effect (+R) (Donates e- via Pi bond) Phenol->Resonance Stabilization Stabilizes Phenoxide (Increases Acidity) Inductive->Stabilization All Halogens Destabilization Destabilizes Phenoxide (Decreases Acidity) Resonance->Destabilization Strong for F, Weak for Cl/Br Result_F Para-Fluoro (+R ≈ -I) pKa ~ 9.9 Stabilization->Result_F Result_Cl Para-Chloro (-I > +R) pKa ~ 9.4 Stabilization->Result_Cl Dominant Factor Destabilization->Result_F Counteracts Induction

Figure 1: Mechanistic pathway showing why p-Chlorophenol is more acidic than p-Fluorophenol despite Fluorine's higher electronegativity.

Experimental Protocol: Potentiometric Determination of

For precise


 determination of halogenated phenols (range 8.0–10.0), Potentiometric Titration  is the gold standard. UV-Vis spectrophotometry is an alternative but requires distinct spectral shifts upon ionization.
Reagents & Equipment
  • Titrator: Automatic potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: High-purity Nitrogen or Argon (to prevent

    
     absorption).
    
Step-by-Step Workflow
  • System Calibration:

    • Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at 25°C. Slope efficiency must be 98-102%.

  • Sample Preparation:

    • Dissolve

      
       moles of the specific phenol isomer in 50 mL of 0.15 M KCl solution.
      
    • Note: If solubility is low (e.g., iodophenols), use a co-solvent (Methanol < 5%) and apply the Yasuda-Shedlovsky extrapolation to zero % solvent.

  • Inert Atmosphere:

    • Purge the sample vessel with

      
       for 5 minutes prior to titration and maintain a blanket flow during measurement. 
      
      
      
      absorption forms carbonic acid, skewing high
      
      
      measurements.
  • Titration:

    • Add 0.1 M HCl to lower pH to ~2.5 (ensures full protonation).

    • Titrate with 0.1 M NaOH in small increments (e.g., 10

      
      ).
      
    • Record Equilibrium Potential (mV) after drift stabilizes (<0.1 mV/s).

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Determine the inflection point (first derivative

      
      ).
      
    • Calculate

      
       using the Bjerrum difference plot or Gran plot method.
      
Workflow Diagram

TitrationWorkflow Start Sample Prep (10^-4 M Phenol + KCl) Purge N2 Purge (Remove CO2) Start->Purge Acidify Acidify (pH < 3.0 with HCl) Purge->Acidify Titrate Titrate (0.1 M NaOH additions) Acidify->Titrate Measure Record pH (Stabilization <0.1 mV/s) Titrate->Measure Measure->Titrate Next Aliquot Calc Calculate pKa (Gran Plot / Derivative) Measure->Calc End Point Reached

Figure 2: Operational workflow for the potentiometric determination of Phenol pKa.

References

  • Lide, D. R. (Ed.). (2005).[3] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for standard aqueous dissociation constants).

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(4-5), 569-579. Link

  • Rappoport, Z. (Ed.). (2003).[5] The Chemistry of Phenols. John Wiley & Sons. (Authoritative text on phenol structural chemistry).

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. (Reference for potentiometric protocols in drug discovery).

Sources

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